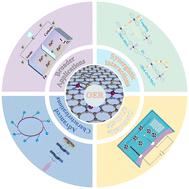Advanced dual-atom catalysts for efficient oxygen evolution reaction
EES Catalysis Pub Date: 2023-05-16 DOI: 10.1039/d3ey00050h
Abstract
Single-atom site catalysts (SACs) are widely used in various catalytic reactions because of their high atom utilization, mass activity, and selectivity. However, they have limitations in catalyzing multi-electron reactions due to their inherent mono-metal center feature. In recent years, dual-atom catalysts (DACs) have received substantial attention as they not only inherit the merits of SACs but also overcome their shortcomings. Therefore, this perspective aims to outline recent developments in DACs and deepen our understanding of the synergistic interactions between dual metal sites. The perspective begins by introducing efficient fabrication strategies for DACs, followed by depicting state-of-the-art characterization techniques. Exciting advances of DACs in the oxygen evolution reaction (OER) and their applications in powdered rechargeable battery devices are also discussed. Finally, some critical challenges of DACs are outlined, and futuristic perspectives are presented to enhance their feasibility in sustainable energy.
Recommended Literature
- [1] Schottky barrier tuning of the single-layer MoS2 on magnetic metal substrates through vacancy defects and hydrogenation
- [2] General and physical chemistry
- [3] A surface plasmon enabled liquid-junction photovoltaic cell
- [4] A nanodrug incorporating siRNA PD-L1 and Birinapant for enhancing tumor immunotherapy
- [5] Coral-like CoSe2@N-doped carbon with a high initial coulombic efficiency as advanced anode materials for Na-ion batteries†
- [6] Rational magnetic modification of N,N-dioxidized pyrazine ring expanded adenine and thymine: a diradical character induced by base pairing and double protonation†
- [7] Society of Public Analysts
- [8] Close packings of identical proteins in small spherical capsids and similar proteinaceous shells†
- [9] Spectrophotometric study of a titanium(IV)-peroxide-1-(2-pyridylazo)-2-naphthol system in the presence of a non-ionic surfactant
- [10] Low-energy electron interaction with 2-(trifluoromethyl)acrylic acid, a potential component for EUVL resist material†
Journal Name:EES Catalysis
Research Products
-
CAS no.: 13194-69-9
-
CAS no.: 14651-42-4
-
CAS no.: 102153-44-6









